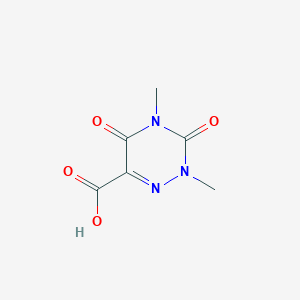
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound with a unique structure that includes a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through the relocation of heteroatoms within the ring . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions can vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Applications De Recherche Scientifique
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form adducts with nucleophiles, leading to ring opening and subsequent reactions . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl-thioacetic acid
- 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Uniqueness
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is unique due to its specific structure and the types of reactions it can undergo. Its ability to participate in the Dimroth rearrangement and form various products makes it a valuable compound in scientific research and industrial applications .
Activité Biologique
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound based on various studies and research findings.
The molecular formula for this compound is C6H7N3O4 with a molecular weight of 185.14 g/mol. The compound features a triazine ring structure that is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazine moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazine showed activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines including HeLa and MCF-7 cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Specifically, it has been reported to inhibit certain enzymes involved in cancer progression and inflammation. For instance, it has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes which are key players in inflammatory processes .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the triazine compound and evaluated their anticancer properties. The most active derivative demonstrated an IC50 value of 15 µM against MCF-7 cells. The study concluded that modifications to the triazine core significantly influenced anticancer activity .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several triazine derivatives against Gram-positive and Gram-negative bacteria. Among them, this compound showed notable inhibition zones against E. coli and S. aureus, indicating its potential as a lead compound in developing new antimicrobial agents .
Data Table: Biological Activities Overview
Propriétés
Numéro CAS |
6947-26-8 |
|---|---|
Formule moléculaire |
C6H7N3O4 |
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
2,4-dimethyl-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(10)3(5(11)12)7-9(2)6(8)13/h1-2H3,(H,11,12) |
Clé InChI |
ZFXBDRYDUDNHBX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=NN(C1=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















